molecular formula C19H24N8S B2770552 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine CAS No. 2415630-25-8

4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

Cat. No.: B2770552
CAS No.: 2415630-25-8
M. Wt: 396.52
InChI Key: AGPYIBSFUPRFIY-UHFFFAOYSA-N
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Description

4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a complex organic compound that features a unique combination of cyclopropyl, pyrazol, pyrimidin, piperazin, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrazol Ring: The synthesis begins with the preparation of 3,5-dimethylpyrazol. This can be achieved by reacting acetylacetone with hydrazine hydrate under reflux conditions.

    Synthesis of the Pyrimidin Ring: The next step involves the formation of the 2-methylpyrimidin-4-yl moiety. This can be synthesized by reacting 2-methyl-4,6-dichloropyrimidine with an appropriate amine.

    Coupling with Piperazin: The pyrimidin derivative is then coupled with piperazin to form the intermediate compound.

    Formation of the Thiadiazole Ring: The final step involves the cyclization of the intermediate with thiocarbonyl diimidazole to form the 1,3,4-thiadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidin and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole
  • 2-Cyclopropyl-5-(4-aminopiperazin-1-yl)-1,3,4-thiadiazole
  • 2-Cyclopropyl-5-(4-(3,5-dimethylpyrazol-1-yl)-1,3,4-thiadiazole

Uniqueness

4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8S/c1-12-10-13(2)27(24-12)17-11-16(20-14(3)21-17)25-6-8-26(9-7-25)19-23-22-18(28-19)15-4-5-15/h10-11,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPYIBSFUPRFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NN=C(S4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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